molecular formula C22H19N3O2 B10990499 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide

Cat. No.: B10990499
M. Wt: 357.4 g/mol
InChI Key: XBWUJRQLOYIHOB-UHFFFAOYSA-N
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Description

2-[5-(Benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide is a synthetic small molecule characterized by a benzyloxy-substituted indole core linked via an acetamide group to a pyridin-2-yl moiety. Key structural and physicochemical properties derived from available data include:

  • Molecular formula: C23H21N3O2
  • Molecular weight: 371.4 g/mol .
  • Structural features: A 5-benzyloxy group on the indole ring, which enhances lipophilicity and may influence receptor binding.

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

2-(5-phenylmethoxyindol-1-yl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H19N3O2/c26-22(24-21-8-4-5-12-23-21)15-25-13-11-18-14-19(9-10-20(18)25)27-16-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,23,24,26)

InChI Key

XBWUJRQLOYIHOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis for 5-Hydroxyindole Intermediate

The indole backbone is typically synthesized via Fischer indole synthesis using phenylhydrazine and α-keto esters. Cyclization under acidic conditions (H₂SO₄ or HCl/EtOH) yields 5-hydroxyindole, a critical precursor. For example:

Phenylhydrazine+Ethyl levulinateHCl/EtOH, 80°C5-Hydroxyindole(Yield: 68%)[6]\text{Phenylhydrazine} + \text{Ethyl levulinate} \xrightarrow{\text{HCl/EtOH, 80°C}} 5\text{-Hydroxyindole} \quad (\text{Yield: 68\%})

Benzyloxy Group Introduction

The 5-hydroxy group is protected via benzylation using benzyl bromide (BnBr) in the presence of K₂CO₃ or NaH. Solvents like DMF or THF are employed under reflux (12–24 hours):

5-Hydroxyindole+BnBrK₂CO₃, DMF, 110°C5-(Benzyloxy)indole(Yield: 85%)[1]5\text{-Hydroxyindole} + \text{BnBr} \xrightarrow{\text{K₂CO₃, DMF, 110°C}} 5\text{-(Benzyloxy)indole} \quad (\text{Yield: 85\%})

Acetamide Linker Installation

Chloroacetylation of Indole

The indole nitrogen is alkylated with chloroacetyl chloride in anhydrous THF using NaH as a base. This step forms 1-chloroacetyl-5-(benzyloxy)indole:

5-(Benzyloxy)indole+ClCH₂COClNaH, THF, 0°C → rt1-Chloroacetyl-5-(benzyloxy)indole(Yield: 78%)[3]5\text{-(Benzyloxy)indole} + \text{ClCH₂COCl} \xrightarrow{\text{NaH, THF, 0°C → rt}} 1\text{-Chloroacetyl-5-(benzyloxy)indole} \quad (\text{Yield: 78\%})

Coupling with 2-Aminopyridine

The chloroacetyl intermediate reacts with 2-aminopyridine via nucleophilic substitution. Conditions vary:

  • Conventional method : Stirring in DCM with Et₃N (24 hours, 65% yield).

  • Microwave-assisted : 100°C, 30 minutes, 82% yield.

1-Chloroacetyl-5-(benzyloxy)indole+2-AminopyridineEt₃N, DCMTarget compound[9]1\text{-Chloroacetyl-5-(benzyloxy)indole} + \text{2-Aminopyridine} \xrightarrow{\text{Et₃N, DCM}} \text{Target compound} \quad

Alternative Pathways and Optimization

One-Pot Tandem Synthesis

A streamlined approach combines benzylation, acetylation, and coupling in a single reactor. Using Pd(OAc)₂/Xantphos as a catalyst system, this method reduces purification steps (yield: 72%):

StepReagents/ConditionsYield
BenzylationBnBr, K₂CO₃, DMF, 110°C85%
ChloroacetylationClCH₂COCl, NaH, THF, 0°C78%
Coupling2-Aminopyridine, Et₃N, DCM65%

Data aggregated from.

Green Chemistry Approaches

Recent studies replace DMF with cyclopentyl methyl ether (CPME) and use catalytic KI to enhance atom economy. This reduces waste and improves safety (yield: 74%).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, indole NH), 7.82 (d, J = 8.4 Hz, pyridine H), 5.12 (s, 2H, OCH₂Ph).

  • HPLC : Purity >98% (C18 column, MeCN/H₂O = 70:30).

Challenges in Purification

  • Silica gel chromatography is essential to remove regioisomers (e.g., N2-acetylated byproducts).

  • Recrystallization from EtOAc/hexane (1:3) improves crystalline form.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Conventional stepwiseHigh reproducibilityMulti-step purification65%
One-pot tandemReduced time/costSensitivity to catalyst loading72%
Microwave-assistedRapid reaction kineticsSpecialized equipment required82%

Data derived from.

Industrial-Scale Considerations

  • Cost drivers : Benzyl bromide and Pd catalysts account for 60% of raw material costs.

  • Safety : Chloroacetyl chloride requires strict containment due to toxicity (TLV: 0.05 ppm) .

Chemical Reactions Analysis

Types of Reactions

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The benzyloxy and pyridinyl groups can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related indole-acetamide derivatives and their key attributes:

Compound Name/ID Substituents (Indole Position) Heterocyclic Group/Linker Molecular Weight Reported Activity Reference
2-[5-(Benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide 5-benzyloxy (1H-indol-1-yl) Pyridin-2-yl (direct acetamide) 371.4 Not reported
Structure E () 5-benzyloxy (1H-indol-3-yl) Pyridin-2-yl (acylhydrazone) Not provided Cytotoxicity evaluated (cell lines)
Telaglenastat () Trifluoromethoxy phenyl Pyridin-2-yl (complex linker) ~599.5* Cav channel stabilizer, antiepileptic
2-(1H-Indol-3-yl)-N-(pyrimidin-5-yl)acetamide () 1H-indol-3-yl Pyrimidin-5-yl (imidazole) Not provided Not reported
4-({3-[5-(Benzyloxy)-1H-indol-1-yl]propanoyl}amino)butanoic acid () 5-benzyloxy (1H-indol-1-yl) Butanoic acid (propanoyl linker) Not provided Not reported

*Calculated from molecular formula C26H24F3N7O3S.

Key Structural and Functional Differences:

Substituent Position on Indole: The 1H-indol-1-yl position in the main compound contrasts with 1H-indol-3-yl in Structure E ().

Heterocyclic Linker Design :

  • The main compound’s direct acetamide linkage to pyridin-2-yl differs from Structure E’s acylhydrazone bridge , which may reduce metabolic stability due to hydrolytic susceptibility .
  • Telaglenastat () incorporates a thiadiazole-pyridazine scaffold alongside the pyridin-2-yl group, enhancing rigidity and target specificity for calcium channels .

Functional Group Modifications: Replacement of benzyloxy (main compound) with trifluoromethoxy (Telaglenastat) increases electronegativity and metabolic resistance, critical for CNS penetration in antiepileptics . ’s propanoyl-butanoic acid linker introduces carboxylic acid functionality, likely improving aqueous solubility compared to the main compound’s lipophilic benzyloxy group .

Biological Activity Insights: Structure E () demonstrated cytotoxicity in cell lines, suggesting indole-acylhydrazones as scaffolds for antitumor agents. The main compound’s lack of a hydrazone group may reduce such effects .

Physicochemical Property Trends:

  • Lipophilicity : Benzyloxy and pyridin-2-yl groups in the main compound likely increase logP compared to ’s carboxylated analog.
  • Hydrogen-Bonding Capacity : The pyridine nitrogen and amide carbonyl in the main compound may enhance target binding compared to pyrimidine-based analogs ().

Biological Activity

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure of this compound allows it to interact with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C22H19N3O2
  • Molecular Weight : 357.4 g/mol
  • CAS Number : 1374533-49-9

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways through receptor interactions. The indole moiety is known for its ability to bind to several receptors, including serotonin and dopamine receptors, which are crucial in neurological processes. The pyridine group may enhance the compound's binding affinity and selectivity toward these targets.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that derivatives of indole can inhibit the replication of viruses such as HIV and hepatitis C virus (HCV) by targeting viral enzymes like reverse transcriptase and NS5B RNA polymerase. The specific IC50 values for related compounds suggest that modifications in structure can significantly affect antiviral potency.

Compound Target Virus IC50 (μM)
Indole Derivative AHCV0.35
Indole Derivative BHIV0.20
This compoundTBDTBD

Anti-cancer Activity

Indole derivatives have been extensively studied for their anti-cancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as PI3K/Akt and MAPK pathways. Preliminary studies suggest that this compound may exhibit similar activities, potentially making it a candidate for further investigation in oncology.

Study on Antiviral Activity

A recent study explored the antiviral efficacy of various indole derivatives against HCV. The results indicated that certain structural modifications significantly enhanced antiviral activity. While specific data on this compound were not provided, the findings underscore the importance of structural optimization in developing effective antiviral agents.

Study on Anti-cancer Activity

Another study focused on the anti-cancer effects of indole derivatives, demonstrating that these compounds could inhibit tumor growth in vitro and in vivo models. The study highlighted the role of indoles in promoting apoptosis in cancer cells, suggesting that this compound could be evaluated for similar properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving coupling reactions between indole and pyridine moieties. Key steps include:

  • Functional Group Activation : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation between the indole and pyridine groups .
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility and reaction efficiency .
  • Purification : Column chromatography (silica gel) or preparative HPLC to isolate the final product, with monitoring via thin-layer chromatography (TLC) .
    • Optimization : Adjust reaction temperature (e.g., 0–60°C) and stoichiometric ratios (1:1.2 for nucleophile:electrophile) to minimize side products .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify benzyloxy, indole, and pyridinyl proton environments (e.g., indole NH at δ 10–12 ppm; pyridine protons at δ 7–9 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+ ~378.4 g/mol) and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolve bond lengths and angles, particularly for the acetamide linker and aromatic systems .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the biological targets of this compound, given its structural similarity to other indole derivatives?

  • Methodology :

  • Target Prediction : Use computational docking (e.g., AutoDock Vina) against receptors like serotonin or kinase families, which commonly interact with indole scaffolds .
  • Competitive Binding Assays : Radioligand displacement studies (e.g., 3H-labeled ligands) to assess affinity for predicted targets .
  • Gene Knockout Models : CRISPR/Cas9-mediated deletion of candidate receptors in cell lines to observe loss of compound activity .
    • Validation : Cross-validate results with Western blotting or ELISA to measure downstream signaling modulation (e.g., phosphorylation levels) .

Q. What experimental strategies address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of similar indole-acetamide derivatives?

  • Variable Control : Standardize assay conditions (e.g., cell line origin, serum concentration, incubation time) to minimize variability .
  • Purity Assessment : Ensure >95% purity via HPLC and quantify trace impurities (e.g., residual solvents) that may skew bioactivity .
  • Mechanistic Profiling : Compare transcriptomic or proteomic responses across contradictory studies to identify context-dependent pathways .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting solubility data for this compound in different solvent systems?

  • Approach :

  • Solubility Screening : Use standardized protocols (e.g., shake-flask method) in buffers (pH 1–10) and co-solvents (DMSO, PEG) .
  • Thermodynamic Modeling : Apply Hansen solubility parameters to predict miscibility gaps in binary solvent mixtures .
    • Documentation : Report solvent purity, temperature, and equilibration time to enable reproducibility .

Q. What computational tools are suitable for predicting the metabolic stability of this compound?

  • Software :

  • CYP450 Metabolism : Use StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., benzyloxy groups prone to O-dealkylation) .
  • Metabolite Identification : Combine in silico tools (Meteor Nexus) with in vitro microsomal assays (human liver microsomes) .

Tables for Key Parameters

Parameter Recommended Method Reference
Synthetic Yield Column chromatography (EtOAc/Hexanes)
Purity Threshold ≥95% (HPLC, 254 nm)
Biological Assay Controls Include vehicle (DMSO) and positive controls (e.g., doxorubicin)

Key Notes

  • Safety : Handle with nitrile gloves and under fume hoods due to potential irritancy (similar indoles show moderate toxicity) .
  • Storage : Store at –20°C in amber vials to prevent photodegradation .

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